molecular formula C27H58ClNO4 B14539868 N,N-Dioctyl-N-propyloctan-1-aminium perchlorate CAS No. 62120-47-2

N,N-Dioctyl-N-propyloctan-1-aminium perchlorate

Cat. No.: B14539868
CAS No.: 62120-47-2
M. Wt: 496.2 g/mol
InChI Key: KCQFZLKNHMSMPY-UHFFFAOYSA-M
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Description

N,N-Dioctyl-N-propyloctan-1-aminium perchlorate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, is characterized by its long alkyl chains, which contribute to its unique chemical and physical properties.

Properties

CAS No.

62120-47-2

Molecular Formula

C27H58ClNO4

Molecular Weight

496.2 g/mol

IUPAC Name

trioctyl(propyl)azanium;perchlorate

InChI

InChI=1S/C27H58N.ClHO4/c1-5-9-12-15-18-21-25-28(24-8-4,26-22-19-16-13-10-6-2)27-23-20-17-14-11-7-3;2-1(3,4)5/h5-27H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KCQFZLKNHMSMPY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](CCC)(CCCCCCCC)CCCCCCCC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dioctyl-N-propyloctan-1-aminium perchlorate typically involves the quaternization of N,N-dioctyl-N-propyloctan-1-amine with perchloric acid. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the complete formation of the quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process includes the use of high-purity reactants and solvents to achieve a high yield and purity of the final product. The reaction mixture is typically stirred and heated to optimize the reaction rate and ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

N,N-Dioctyl-N-propyloctan-1-aminium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of the amine derivative.

    Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

N,N-Dioctyl-N-propyloctan-1-aminium perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.

    Biology: Employed in the study of cell membranes and ion transport due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant nature.

Mechanism of Action

The mechanism of action of N,N-Dioctyl-N-propyloctan-1-aminium perchlorate involves its interaction with cell membranes and proteins. The long alkyl chains of the compound allow it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dioctyl-N-methylamine
  • N,N-Dioctyl-N-ethylamine
  • N,N-Dioctyl-N-butylamine

Uniqueness

N,N-Dioctyl-N-propyloctan-1-aminium perchlorate is unique due to its specific alkyl chain length and the presence of the perchlorate ion. These features contribute to its distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.

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